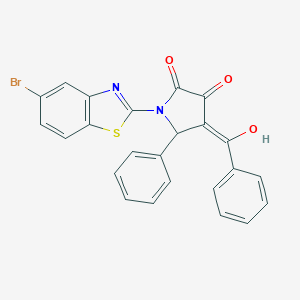![molecular formula C27H21ClN2O4 B282268 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282268.png)
4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3).
Wirkmechanismus
CHIR-99021 exerts its pharmacological effects by selectively inhibiting 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been implicated in the pathogenesis of several diseases, including Alzheimer's, diabetes, and cancer. By inhibiting 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, CHIR-99021 can modulate various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in embryonic development and tissue regeneration.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have several biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. This compound has also been shown to enhance the production of insulin in pancreatic beta cells and improve glucose metabolism in diabetic animal models. In addition, CHIR-99021 has been shown to enhance the regeneration of damaged tissues, including bone and cartilage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHIR-99021 is its high selectivity for 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, which minimizes off-target effects. This compound is also relatively stable and can be easily synthesized in large quantities. However, CHIR-99021 has some limitations, including its low solubility in water, which can limit its use in certain experimental settings. In addition, CHIR-99021 can be toxic at high concentrations, which requires careful dose optimization.
Zukünftige Richtungen
There are several potential future directions for the study of CHIR-99021. One area of interest is the development of more potent and selective 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one inhibitors based on the chemical structure of CHIR-99021. Another area of interest is the investigation of the therapeutic potential of CHIR-99021 in various disease models, including neurodegenerative diseases, cancer, and diabetes. Finally, the use of CHIR-99021 in tissue engineering and regenerative medicine is an exciting area of research that holds promise for the development of novel therapies for tissue repair and regeneration.
Conclusion:
In conclusion, CHIR-99021 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have several biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. CHIR-99021 is a potent and selective inhibitor of 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one and has been used in various fields, including neuroscience, oncology, and regenerative medicine. Further research is needed to fully understand the therapeutic potential of CHIR-99021 and to develop more potent and selective 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one inhibitors based on its chemical structure.
Synthesemethoden
The synthesis of CHIR-99021 involves several steps, including the condensation of 2-bromo-1-(4-chlorobenzoyl)-3,5-dihydro-2H-pyrrole-2-one with 3-hydroxybenzaldehyde in the presence of a base, followed by a reduction step using sodium borohydride. The resulting product is then subjected to a reaction with indole-3-acetic acid to yield CHIR-99021.
Wissenschaftliche Forschungsanwendungen
CHIR-99021 has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and regenerative medicine. This compound has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CHIR-99021 has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, this compound has been used in tissue engineering to enhance the regeneration of damaged tissues.
Eigenschaften
Molekularformel |
C27H21ClN2O4 |
|---|---|
Molekulargewicht |
472.9 g/mol |
IUPAC-Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H21ClN2O4/c28-19-10-8-16(9-11-19)25(32)23-24(17-4-3-5-20(31)14-17)30(27(34)26(23)33)13-12-18-15-29-22-7-2-1-6-21(18)22/h1-11,14-15,24,29,31-32H,12-13H2/b25-23- |
InChI-Schlüssel |
XRRDIHIXBCAIFP-BZZOAKBMSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=CC(=CC=C5)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC(=CC=C5)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC(=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)
![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)

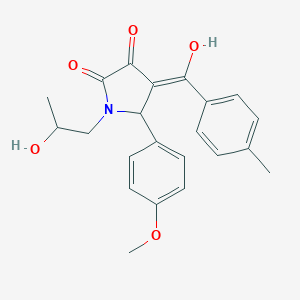
![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)

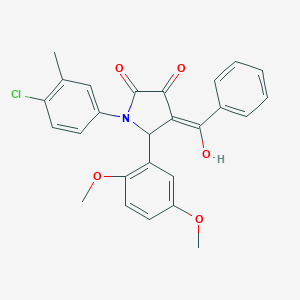
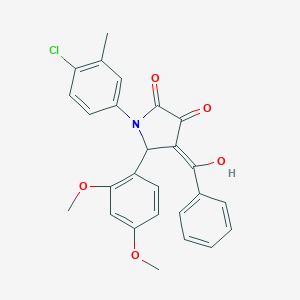


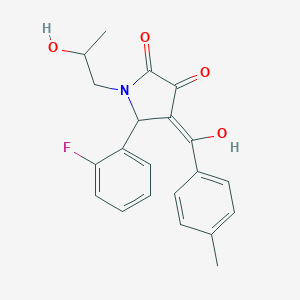
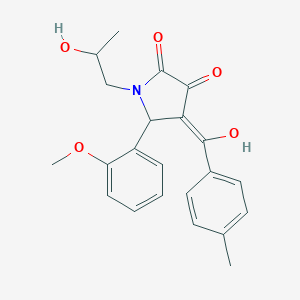
![methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282208.png)
